

MeOSuc-AAPV-AMC: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	MeOSuc-AAPV-AMC	
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This technical guide provides an in-depth overview of the fluorogenic substrate Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), a widely used tool for the sensitive detection of neutrophil elastase activity. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive supplier information, key technical data, detailed experimental protocols, and insights into relevant biological pathways.

Supplier and Catalog Information

MeOSuc-AAPV-AMC is available from a variety of reputable suppliers. The following table provides a summary of major distributors and their corresponding catalog information.



Supplier	Catalog Number
MedChemExpress	HY-136865
Cayman Chemical	14907
Santa Cruz Biotechnology	sc-201163
Enzo Life Sciences	BML-P224
TargetMol	T38364
Abcam	ab142178
Fisher Scientific	50-194-9551
Nordic Biosite	T38364-25mg
Clinivex	RCLS141463
AbMole BioScience	M4203

Technical Data

MeOSuc-AAPV-AMC is a highly specific and sensitive substrate for neutrophil elastase, a serine protease involved in various physiological and pathological processes, including inflammation and immune responses. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by elastase results in a quantifiable increase in fluorescence.



Property	Value
CAS Number	72252-90-5
Molecular Formula	C31H41N5O9
Molecular Weight	627.69 g/mol
Excitation Wavelength	355-380 nm
Emission Wavelength	440-460 nm
Purity	Typically ≥95%
Km for Human Neutrophil Elastase	130 μM[1], 362 μM[2]
Optimal pH for Assay	~8.0[3][4]
Solubility	Soluble in DMSO

Experimental Protocols

The following are detailed methodologies for common experimental applications of **MeOSuc-AAPV-AMC**.

General Neutrophil Elastase Activity Assay

This protocol provides a basic framework for measuring the activity of purified neutrophil elastase.

Materials:

- Purified human neutrophil elastase
- MeOSuc-AAPV-AMC
- Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
- DMSO
- 96-well black microplate



• Fluorescence microplate reader

Procedure:

- Prepare a 10 mM stock solution of MeOSuc-AAPV-AMC in DMSO. Store in aliquots at -20°C.
- Prepare working solutions of the substrate. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations bracketing the expected Km value should be used). A common final concentration for single-point assays is 100 μM.
- Prepare the enzyme solution. Dilute the purified neutrophil elastase in Assay Buffer to the desired concentration.
- Add 50 μL of the enzyme solution to each well of the 96-well plate.
- To initiate the reaction, add 50 μL of the substrate working solution to each well.
- Immediately measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm. Kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes).
- Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

Measurement of Neutrophil Elastase Activity in Cell Lysates

This protocol is designed for quantifying endogenous elastase activity in cell extracts.

Materials:

- Cell culture or tissue samples
- Lysis Buffer (e.g., RIPA buffer)
- Protein concentration assay kit (e.g., BCA)



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- Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare cell lysates by treating cells or tissues with an appropriate lysis buffer on ice.
- Clarify the lysates by centrifugation to remove cellular debris.
- Determine the protein concentration of each lysate.
- Dilute the cell lysates to a consistent protein concentration in Assay Buffer.
- Add 50 μL of the diluted cell lysate to each well of the 96-well plate.
- Prepare a working solution of MeOSuc-AAPV-AMC in Assay Buffer at twice the desired final concentration (e.g., 200 μM for a final concentration of 100 μM).
- Add 50 μL of the substrate working solution to each well.
- Measure fluorescence intensity kinetically as described in the general assay protocol.
- Normalize the rate of reaction to the protein concentration of the lysate to determine the specific activity.

Inhibitor Screening Assay

This protocol can be adapted for high-throughput screening of potential neutrophil elastase inhibitors.

Materials:

Purified human neutrophil elastase



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- Test compounds (potential inhibitors)
- Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0[3]
- DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of the test compounds in DMSO.
- Serially dilute the test compounds in Assay Buffer to achieve a range of desired concentrations.
- Add a fixed volume (e.g., 25 μL) of the diluted test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer).
- Add 25 μL of the purified neutrophil elastase solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Prepare a working solution of MeOSuc-AAPV-AMC in Assay Buffer at twice the desired final concentration.
- Initiate the reaction by adding 50 μL of the substrate working solution to each well.
- Measure the fluorescence intensity kinetically.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Signaling Pathways and Experimental Workflows

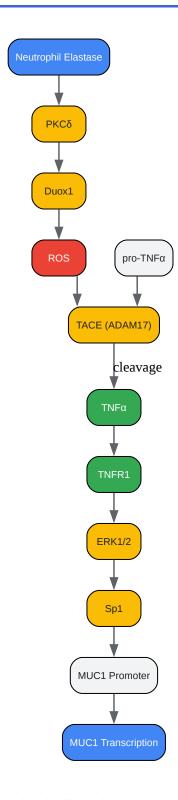


Neutrophil elastase is a key mediator in various inflammatory and immune processes. Its activity, which can be precisely measured using **MeOSuc-AAPV-AMC**, is implicated in several signaling pathways.

Neutrophil Elastase-Induced MUC1 Transcription

Neutrophil elastase can stimulate the transcription of the MUC1 gene in lung epithelial cells, a process that can be monitored by assessing changes in elastase activity.





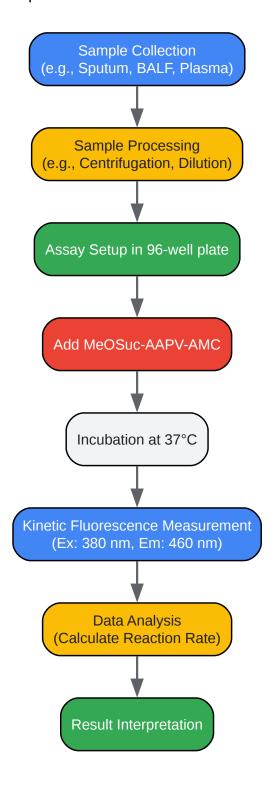
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Caption: NE-induced MUC1 transcription pathway.[5][6]



Experimental Workflow for Investigating Neutrophil Elastase Activity in Biological Samples

The following diagram illustrates a typical workflow for measuring neutrophil elastase activity in biological fluids or cell culture supernatants.





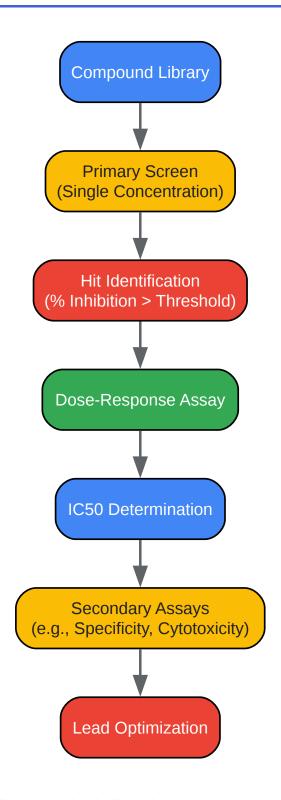
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Caption: Workflow for measuring NE in biological samples.

Logical Workflow for High-Throughput Inhibitor Screening

This diagram outlines the logical steps involved in a high-throughput screening campaign to identify novel inhibitors of neutrophil elastase.





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Caption: Workflow for NE inhibitor screening.



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